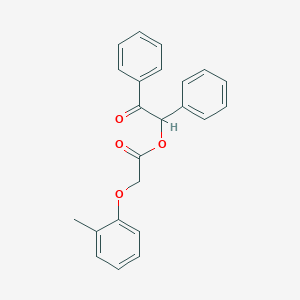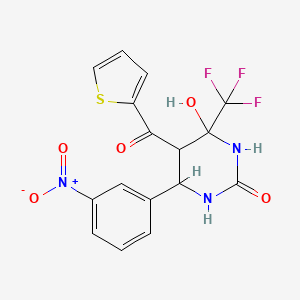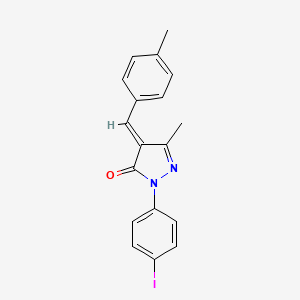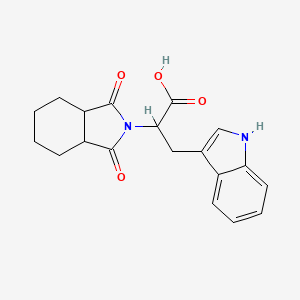![molecular formula C20H17F2N3O2 B3971297 N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(4-pyridinyl)propanamide](/img/structure/B3971297.png)
N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(4-pyridinyl)propanamide
Overview
Description
N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(4-pyridinyl)propanamide, also known as DFP-10825, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of small molecules known as protein-protein interaction inhibitors and has shown promising results in various preclinical studies.
Mechanism of Action
N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(4-pyridinyl)propanamide exerts its pharmacological effects by selectively inhibiting the interaction between two proteins, namely, the transcription factor STAT3 and its upstream activator JAK2. This interaction is crucial for the activation of STAT3, which is known to play a key role in various cellular processes, including cell proliferation, survival, and differentiation. By inhibiting this interaction, this compound can block the activation of STAT3 and thereby prevent the progression of diseases that are associated with aberrant STAT3 signaling.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. The compound has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. In addition, this compound has been shown to have anti-inflammatory effects and to improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(4-pyridinyl)propanamide has several advantages for use in laboratory experiments. The compound is stable, soluble in common organic solvents, and can be easily synthesized using standard laboratory techniques. However, the limitations of this compound include its low bioavailability and poor pharmacokinetic properties, which may limit its therapeutic potential in vivo.
Future Directions
There are several future directions for research on N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(4-pyridinyl)propanamide. One potential avenue of investigation is the development of more potent and selective analogs of this compound that can overcome the limitations of the compound. Another direction is the evaluation of this compound in clinical trials for the treatment of various diseases. Finally, the elucidation of the molecular mechanisms underlying the pharmacological effects of this compound could provide insights into the pathogenesis of diseases that involve aberrant protein-protein interactions.
Scientific Research Applications
N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(4-pyridinyl)propanamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. The compound has shown promising results in preclinical studies, demonstrating its ability to inhibit protein-protein interactions that are involved in the pathogenesis of these diseases.
properties
IUPAC Name |
N-[[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl]-3-pyridin-4-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O2/c21-17-5-4-16(12-18(17)22)27-20-15(2-1-9-24-20)13-25-19(26)6-3-14-7-10-23-11-8-14/h1-2,4-5,7-12H,3,6,13H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOZNSBBVPSAJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC(=C(C=C2)F)F)CNC(=O)CCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 5-(2-methoxyphenyl)-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3971219.png)
![4-chloro-N-cyclohexyl-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3971223.png)
![1-phenyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3971225.png)

![2-[1-(5-bromo-2-methoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline oxalate](/img/structure/B3971232.png)
![2-methyl-4-{3-[(2-pyridin-3-ylpiperidin-1-yl)carbonyl]phenyl}but-3-yn-2-ol](/img/structure/B3971235.png)
![4,4'-[(4-iodophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3971242.png)





![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(1-pyrrolidinyl)piperidine oxalate](/img/structure/B3971289.png)
![3-chloro-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B3971304.png)